![molecular formula C14H11ClFN B14209213 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-87-4](/img/structure/B14209213.png)
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound known for its unique structure and properties. It features a pyridine ring substituted with a fluorophenyl ethynyl group and a methyl group, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 3-fluorophenylacetylene and 6-methyl-2-iodopyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the pyridine ring or the ethynyl group, resulting in various reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyridine or ethynyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-[2-(4-Fluorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Chlorophenyl)ethynyl]-6-methylpyridine
- 2-[2-(3-Fluorophenyl)ethynyl]-5-methylpyridine
Comparison:
- Uniqueness: The presence of the 3-fluorophenyl group in 2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
- Applications: While similar compounds may share some applications, the specific substitution pattern in this compound often results in distinct biological and chemical properties, making it more suitable for certain applications .
Properties
CAS No. |
823198-87-4 |
|---|---|
Molecular Formula |
C14H11ClFN |
Molecular Weight |
247.69 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C14H10FN.ClH/c1-11-4-2-7-14(16-11)9-8-12-5-3-6-13(15)10-12;/h2-7,10H,1H3;1H |
InChI Key |
IDPCGALPMUVTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
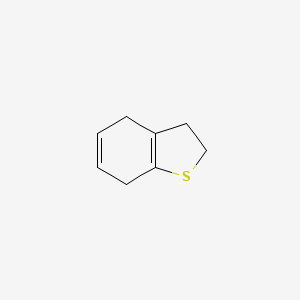

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
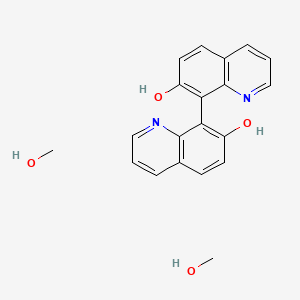
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
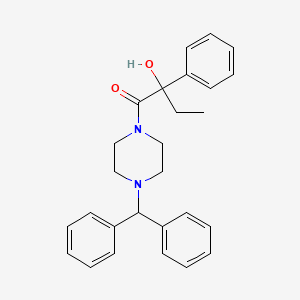
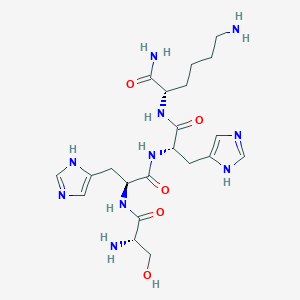

![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
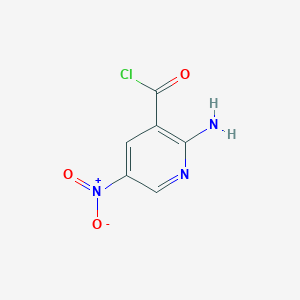
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
